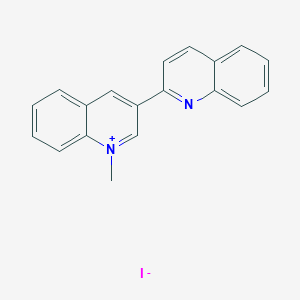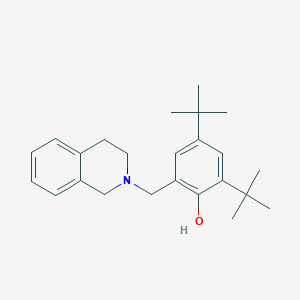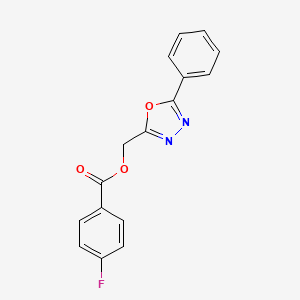
N-(5-chloro-2-pyridinyl)-5-(2-methyl-4-nitrophenyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-pyridinyl)-5-(2-methyl-4-nitrophenyl)-2-furamide, also known as DMF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMF is a furan-based compound that is synthesized using a multistep process.
Wirkmechanismus
The mechanism of action of N-(5-chloro-2-pyridinyl)-5-(2-methyl-4-nitrophenyl)-2-furamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N-(5-chloro-2-pyridinyl)-5-(2-methyl-4-nitrophenyl)-2-furamide has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of various antioxidant and anti-inflammatory genes. N-(5-chloro-2-pyridinyl)-5-(2-methyl-4-nitrophenyl)-2-furamide has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immunity.
Biochemical and Physiological Effects:
N-(5-chloro-2-pyridinyl)-5-(2-methyl-4-nitrophenyl)-2-furamide has been found to have various biochemical and physiological effects, including the modulation of oxidative stress, inflammation, and cell proliferation. N-(5-chloro-2-pyridinyl)-5-(2-methyl-4-nitrophenyl)-2-furamide has been shown to increase the expression of various antioxidant enzymes, including superoxide dismutase and catalase, which help to protect cells from oxidative damage. N-(5-chloro-2-pyridinyl)-5-(2-methyl-4-nitrophenyl)-2-furamide has also been found to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6. In addition, N-(5-chloro-2-pyridinyl)-5-(2-methyl-4-nitrophenyl)-2-furamide has been shown to inhibit the proliferation of various cancer cells, including breast and prostate cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-chloro-2-pyridinyl)-5-(2-methyl-4-nitrophenyl)-2-furamide has several advantages for use in lab experiments, including its high purity and stability. N-(5-chloro-2-pyridinyl)-5-(2-methyl-4-nitrophenyl)-2-furamide is also readily available from commercial sources, making it easy to obtain. However, N-(5-chloro-2-pyridinyl)-5-(2-methyl-4-nitrophenyl)-2-furamide has some limitations, including its high cost and potential toxicity. N-(5-chloro-2-pyridinyl)-5-(2-methyl-4-nitrophenyl)-2-furamide should be handled with care, and appropriate safety precautions should be taken when working with this compound.
Zukünftige Richtungen
There are several future directions for research on N-(5-chloro-2-pyridinyl)-5-(2-methyl-4-nitrophenyl)-2-furamide. One area of interest is the development of new drugs based on N-(5-chloro-2-pyridinyl)-5-(2-methyl-4-nitrophenyl)-2-furamide. N-(5-chloro-2-pyridinyl)-5-(2-methyl-4-nitrophenyl)-2-furamide has shown promise as a potential treatment for various diseases, including cancer and inflammatory disorders. Future research could focus on the optimization of N-(5-chloro-2-pyridinyl)-5-(2-methyl-4-nitrophenyl)-2-furamide derivatives to improve their pharmacological properties. Another area of interest is the use of N-(5-chloro-2-pyridinyl)-5-(2-methyl-4-nitrophenyl)-2-furamide in material science. N-(5-chloro-2-pyridinyl)-5-(2-methyl-4-nitrophenyl)-2-furamide has been used as a building block for the synthesis of various organic compounds, and future research could focus on the development of new materials based on N-(5-chloro-2-pyridinyl)-5-(2-methyl-4-nitrophenyl)-2-furamide. Finally, N-(5-chloro-2-pyridinyl)-5-(2-methyl-4-nitrophenyl)-2-furamide could be explored for its potential applications in environmental science. N-(5-chloro-2-pyridinyl)-5-(2-methyl-4-nitrophenyl)-2-furamide has been found to have antioxidant and anti-inflammatory properties, which could make it a promising candidate for the development of new environmental remediation strategies.
Synthesemethoden
The synthesis of N-(5-chloro-2-pyridinyl)-5-(2-methyl-4-nitrophenyl)-2-furamide involves a multistep process that includes the reaction of 5-chloro-2-pyridinecarboxylic acid with 2-methyl-4-nitrophenylhydrazine to form the corresponding hydrazide. The hydrazide is then reacted with furfuryl chloride to yield the final product, N-(5-chloro-2-pyridinyl)-5-(2-methyl-4-nitrophenyl)-2-furamide. The synthesis of N-(5-chloro-2-pyridinyl)-5-(2-methyl-4-nitrophenyl)-2-furamide is a complex process that requires careful control of reaction conditions to obtain high yields and purity.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-pyridinyl)-5-(2-methyl-4-nitrophenyl)-2-furamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. N-(5-chloro-2-pyridinyl)-5-(2-methyl-4-nitrophenyl)-2-furamide has been found to possess anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of new drugs. N-(5-chloro-2-pyridinyl)-5-(2-methyl-4-nitrophenyl)-2-furamide has also been used as a building block for the synthesis of various organic compounds, including polymers and dyes. In addition, N-(5-chloro-2-pyridinyl)-5-(2-methyl-4-nitrophenyl)-2-furamide has been used as a catalyst in various chemical reactions, including the synthesis of heterocyclic compounds.
Eigenschaften
IUPAC Name |
N-(5-chloropyridin-2-yl)-5-(2-methyl-4-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O4/c1-10-8-12(21(23)24)3-4-13(10)14-5-6-15(25-14)17(22)20-16-7-2-11(18)9-19-16/h2-9H,1H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEKONSNQYYCRBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C(=O)NC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{3-iodo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5049988.png)
![4-[(benzylthio)methyl]-N-1-naphthylbenzamide](/img/structure/B5049996.png)
![4-(2-chlorophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5050003.png)
![2-{[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5050025.png)
![3-[(4-chlorophenyl)thio]-N-(2-methylphenyl)propanamide](/img/structure/B5050033.png)
![5-(3,4-dimethoxyphenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5050038.png)
![4-nitro-2-[2-oxo-2-(1-piperidinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5050044.png)

![2-{4-[2-(2-phenyl-1H-imidazo[1,2-a]benzimidazol-1-yl)ethyl]-1-piperazinyl}ethanol dihydrochloride](/img/structure/B5050059.png)

![2-{[4-methyl-5-(2,2,2-trichloroethyl)-1,3-thiazol-2-yl]thio}-N-phenylacetamide](/img/structure/B5050075.png)
![3-[(4-chlorophenyl)thio]-N-(1-phenylethyl)propanamide](/img/structure/B5050084.png)
![4-[2-(4-bromo-2-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5050092.png)
